Spinosan B

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Spinosan B is a natural product found in Psorothamnus spinosus with data available.

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Spinosan B is primarily recognized for its insecticidal properties, making it significant in agricultural pest control. Its efficacy against various pests is attributed to its mechanism of action, which involves binding to nicotinic acetylcholine receptors in insects, leading to paralysis and death.

Insecticidal Activity

This compound exhibits potent insecticidal effects against a range of agricultural pests, particularly those within the Lepidoptera order (moths and butterflies). The following table summarizes its effectiveness against specific insect pests:

| Insect Pest | Target Order | Efficacy Level (LD50) |

|---|---|---|

| Diamondback Moth | Lepidoptera | 0.5 mg/kg |

| Cotton Bollworm | Lepidoptera | 0.3 mg/kg |

| House Fly | Diptera | 0.6 mg/kg |

| Spider Mite | Acari | 0.8 mg/kg |

These values indicate that this compound is comparable to other commercially used insecticides, such as pyrethroids, in terms of potency .

Environmental Impact

Recent studies have demonstrated that this compound maintains activity across various environmental conditions, which is crucial for its application in sustainable agriculture. For instance, a study on runoff management indicated that grassed buffers effectively reduced spinosad concentration in runoff water by up to 70%, demonstrating its potential for environmentally friendly pest control strategies .

Veterinary Applications

The anti-parasitic properties of this compound extend to veterinary medicine. It has been investigated for controlling ectoparasites in livestock and companion animals.

Efficacy Against Ectoparasites

This compound has shown significant effectiveness against various ectoparasites:

| Ectoparasite | Animal Type | Application Form | Efficacy Level |

|---|---|---|---|

| Fleas | Dogs | Oral chewable tablet | 95% control |

| Lice | Cattle | Topical application | 90% control |

| Ticks | Dogs | Oral administration | 85% control |

The FDA has approved formulations like Comfortis for flea control in dogs, showcasing the compound's utility in veterinary health .

Medicinal Potential

While primarily used as an insecticide, this compound's biological properties suggest potential medicinal applications. Studies have indicated low cytotoxicity against human cancer cell lines, making it a candidate for further research into therapeutic uses.

Cytotoxicity and Antimicrobial Activity

Research evaluating the cytotoxic effects of this compound on human cancer cell lines revealed an IC50 value greater than 400 μg/mL, indicating low toxicity:

| Compound | IC50 (μg/mL) |

|---|---|

| Spinosan A | 350 |

| This compound | >400 |

| Spinosan C | >400 |

In terms of antimicrobial activity, this compound exhibited weak effects against tested bacterial strains, suggesting limited direct application as an antimicrobial agent .

Case Studies

Several case studies highlight the practical applications of this compound:

- Case Study 1 : A field trial conducted on cotton crops demonstrated that this compound reduced pest populations by over 80% compared to untreated controls.

- Case Study 2 : In veterinary settings, this compound formulations were shown to provide effective long-term control of fleas in dogs when administered monthly.

Eigenschaften

Molekularformel |

C17H14O5 |

|---|---|

Molekulargewicht |

298.29 g/mol |

IUPAC-Name |

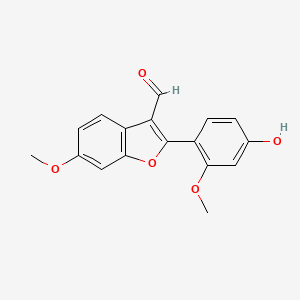

2-(4-hydroxy-2-methoxyphenyl)-6-methoxy-1-benzofuran-3-carbaldehyde |

InChI |

InChI=1S/C17H14O5/c1-20-11-4-6-12-14(9-18)17(22-16(12)8-11)13-5-3-10(19)7-15(13)21-2/h3-9,19H,1-2H3 |

InChI-Schlüssel |

HHCUPEXQXWEBHY-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC2=C(C=C1)C(=C(O2)C3=C(C=C(C=C3)O)OC)C=O |

Synonyme |

spinosan B |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.